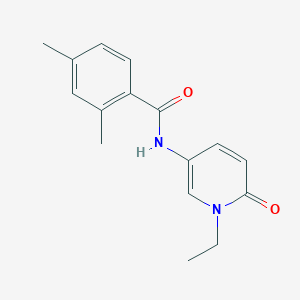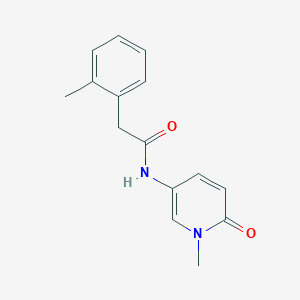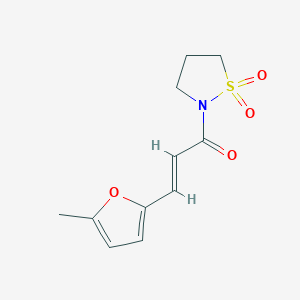![molecular formula C15H12BrN5O2 B7527658 2-bromo-5-methoxy-N-[2-(1,2,4-triazol-1-yl)pyridin-3-yl]benzamide](/img/structure/B7527658.png)
2-bromo-5-methoxy-N-[2-(1,2,4-triazol-1-yl)pyridin-3-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-5-methoxy-N-[2-(1,2,4-triazol-1-yl)pyridin-3-yl]benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is a synthetic molecule that has been extensively studied for its potential therapeutic applications in various fields of scientific research.
Mécanisme D'action
The mechanism of action of 2-bromo-5-methoxy-N-[2-(1,2,4-triazol-1-yl)pyridin-3-yl]benzamide involves the inhibition of specific enzymes or receptors in the body. For example, in cancer cells, it inhibits the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. In inflammation, it inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. In Alzheimer's disease, it inhibits the activity of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, a neurotransmitter involved in cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-bromo-5-methoxy-N-[2-(1,2,4-triazol-1-yl)pyridin-3-yl]benzamide depend on the specific target it is inhibiting. For example, in cancer cells, it induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In inflammation, it reduces the production of pro-inflammatory cytokines, leading to a decrease in inflammation. In Alzheimer's disease, it increases the levels of acetylcholine, leading to an improvement in cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-bromo-5-methoxy-N-[2-(1,2,4-triazol-1-yl)pyridin-3-yl]benzamide in lab experiments is its specificity for certain targets, which allows for more precise studies of their functions. Additionally, it is a synthetic compound, which allows for greater control over its properties and purity. However, one limitation is that its effects may not be generalizable to all systems, as its targets may be specific to certain cell types or tissues.
Orientations Futures
There are several future directions for research on 2-bromo-5-methoxy-N-[2-(1,2,4-triazol-1-yl)pyridin-3-yl]benzamide. One direction is to further investigate its potential as a treatment for various types of cancer, including breast cancer and lung cancer. Another direction is to explore its potential as a treatment for other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, future research could focus on the development of more potent and selective derivatives of this compound for use in lab experiments and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-bromo-5-methoxy-N-[2-(1,2,4-triazol-1-yl)pyridin-3-yl]benzamide involves the reaction of 2-bromo-5-methoxybenzoic acid with 2-aminopyridine and triazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane, and the product is purified by column chromatography.
Applications De Recherche Scientifique
2-bromo-5-methoxy-N-[2-(1,2,4-triazol-1-yl)pyridin-3-yl]benzamide has been studied for its potential therapeutic applications in various fields of scientific research, including cancer, inflammation, and neurological disorders. It has been shown to have anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, it has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In the field of neurological disorders, it has been studied for its potential as a treatment for Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
2-bromo-5-methoxy-N-[2-(1,2,4-triazol-1-yl)pyridin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN5O2/c1-23-10-4-5-12(16)11(7-10)15(22)20-13-3-2-6-18-14(13)21-9-17-8-19-21/h2-9H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXSZHUJLMPFCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NC2=C(N=CC=C2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-[4-fluoro-3-(2-oxopyrrolidin-1-yl)anilino]-1-oxopropan-2-yl]cyclopentanecarboxamide](/img/structure/B7527582.png)
![2-[(2,3-Dihydro-1-benzofuran-2-ylmethylamino)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7527583.png)

![N-[2-(1H-indol-3-yl)-2-phenylethyl]-1-(2-methoxyethyl)-6-oxopyridine-3-carboxamide](/img/structure/B7527623.png)

![N-[3-(2-oxoimidazolidin-1-yl)phenyl]-5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-carboxamide](/img/structure/B7527629.png)
![N-[[1-(3-bromophenyl)cyclobutyl]methyl]acetamide](/img/structure/B7527636.png)

![2-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl-ethylamino]-N-ethylacetamide](/img/structure/B7527645.png)

![N-[[6-(azepan-1-yl)pyridin-3-yl]methyl]-1-methylsulfonylpyrrolidine-2-carboxamide](/img/structure/B7527655.png)

![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-1,3-benzoxazol-2-amine](/img/structure/B7527662.png)